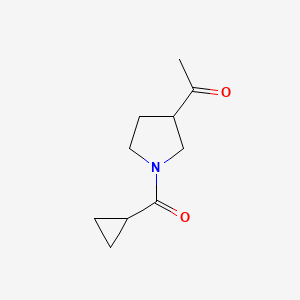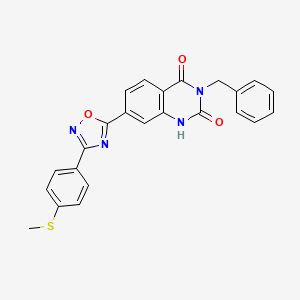
3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is an organic compound featuring a quinazoline core. Quinazoline derivatives have been extensively studied for their broad spectrum of biological activities, making them significant in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically starts from a substituted benzylamine, which undergoes cyclization and subsequent functional group modifications. Key steps involve:
Formation of the oxadiazole ring via cyclization with appropriate precursors under acidic or basic conditions.
Introducing the methylthio group through nucleophilic substitution reactions, often requiring solvents like DMF or DMSO and bases like NaH or K₂CO₃.
Final condensation and cyclization reactions to yield the target quinazoline-2,4(1H,3H)-dione structure.
Industrial Production Methods
Industrial synthesis would generally follow similar steps but on a larger scale, involving optimization for yield and purity. Continuous flow processes and advanced purification techniques like recrystallization or chromatography are typically employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Oxidative conditions can modify the methylthio group, transforming it into sulfoxides or sulfones.
Reduction: : Reducing agents can affect the oxadiazole ring or the quinazoline core, leading to partially or fully reduced products.
Substitution: : Various nucleophilic and electrophilic substitution reactions on the aromatic rings and side chains are common.
Common Reagents and Conditions
Oxidation: : Agents like mCPBA or H₂O₂ for sulfoxidation.
Reduction: : NaBH₄ or LiAlH₄ for reduction steps.
Substitution: : Halogens, acids or bases to facilitate nucleophilic or electrophilic substitutions.
Major Products
Depending on the reactions, products can range from modified quinazolines with different functional groups to partially or fully reduced quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is used as a precursor for further functionalization and the development of new derivatives with potential novel activities.
Biology
Due to its structural complexity, this compound and its analogs are studied for their potential interactions with biological targets like enzymes or receptors, crucial in understanding various biochemical pathways.
Medicine
Pharmaceutical research explores its use as a lead compound for developing drugs targeting specific diseases, owing to its potential bioactivity including antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In material science, compounds like this one are investigated for their properties in creating advanced materials, including organic semiconductors and polymers with specialized functions.
Mécanisme D'action
The exact mechanism often involves interaction with specific molecular targets:
Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to their active sites, blocking substrate access and activity.
Receptor Binding: : It may act on cell surface or nuclear receptors, influencing signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-benzyl-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
4-benzyl-6-(2-(4-(methylthio)phenyl)-1,3,5-oxadiazol-4-yl)quinazoline-2,4(1H,3H)-dione
2-(2-phenyl-1,2,4-oxadiazol-3-yl)quinazoline-4(3H)-thione
Uniqueness
Compared to similar structures, this compound is unique due to its specific functional groups that confer distinct reactivity and potential biological activity. Its ability to form stable intermediates and final products makes it particularly valuable in synthetic chemistry and drug design.
And there you have it
Propriétés
IUPAC Name |
3-benzyl-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c1-32-18-10-7-16(8-11-18)21-26-22(31-27-21)17-9-12-19-20(13-17)25-24(30)28(23(19)29)14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOOBHAVGJPHAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2396593.png)
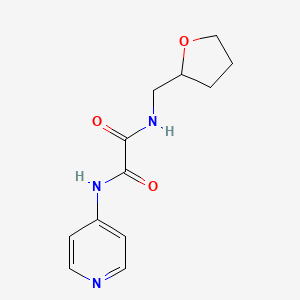
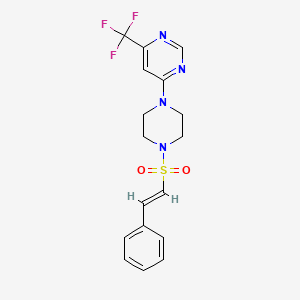
![4-bromo-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2396598.png)
![8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2396599.png)
![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2396601.png)
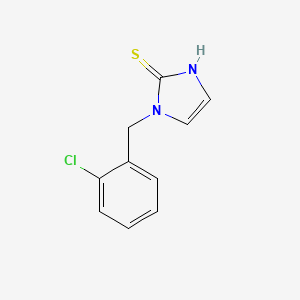
![1-(3-bromobenzoyl)-1'-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2396604.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2396605.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2396610.png)
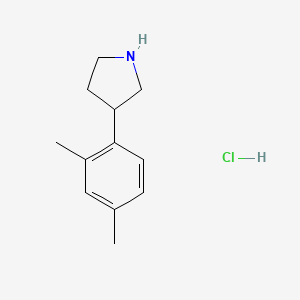
![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)
![N-(2-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2396615.png)
